molecular formula C8H8BrNO4 B3284119 1-Bromo-2,4-dimethoxy-5-nitrobenzene CAS No. 778599-56-7

1-Bromo-2,4-dimethoxy-5-nitrobenzene

Cat. No.: B3284119
CAS No.: 778599-56-7
M. Wt: 262.06 g/mol
InChI Key: XJAUKWKZKRKWBD-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dimethoxy-5-nitrobenzene is an organic compound with the molecular formula C8H8BrNO4 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methoxy groups, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dimethoxy-5-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4-dimethoxy-5-nitrobenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically proceeds under controlled conditions to ensure the selective substitution of the bromine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,4-dimethoxy-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium alkoxides, amines, and other nucleophiles in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the bromine atom.

    Reduction: 1-Amino-2,4-dimethoxy-5-nitrobenzene.

    Oxidation: 1-Bromo-2,4-dimethoxy-5-nitrobenzaldehyde or 1-Bromo-2,4-dimethoxy-5-nitrobenzoic acid.

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-dimethoxy-5-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and nitro group on the benzene ring make the compound highly reactive towards nucleophiles, facilitating the formation of various substituted derivatives. The methoxy groups enhance the electron density on the benzene ring, influencing the reactivity and selectivity of the compound in different chemical reactions .

Properties

IUPAC Name

1-bromo-2,4-dimethoxy-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4/c1-13-7-4-8(14-2)6(10(11)12)3-5(7)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAUKWKZKRKWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1,3-Dimethoxy-4-nitrobenzene (5.0 g, 27 mmol) in chloroform (50 ml) at 0° C., was treated with a solution of bromine (1.68 ml, 33 mmol) in chloroform (50 ml). The solution was stirred with warming to room temperature for 4 hours, washed with 10% sodium thiosulfate solution and brine then dried over anhydrous magnesium sulfate and concentrated in vacuo. The crude product was used without further purification (D17). MS (ES+) m/e 262/264 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.68 mL
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2,4-dimethoxy-nitrobenzene (0.50 g) in chloroform (3 mL) is added dropwise a solution of bromine (0.23 g) in chloroform (1 mL) and the mixture is allowed to stir at room temperature for approximately 15 hours. Additional bromine (0.15 g) in chloroform (1 mL) is added and the reaction is stirred for an additional 4 hours. The mixture is then poured onto 5% aqueous sodium bisulfite and then extracted with chloroform. Pooled organic extracts are then washed successively with 5% aqueous sodium bisulfite then saturated sodium chloride, and then dried over anhydrous sodium sulfate. Removal of the solvent under reduced pressure and recrystallization of the residue from toluene provides the desired product as a yellow solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
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0.23 g
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Reaction Step One
Quantity
3 mL
Type
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Reaction Step One
Quantity
1 mL
Type
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Reaction Step One
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0.15 g
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reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
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Synthesis routes and methods III

Procedure details

To a solution of 2,4-dimethoxy-nitrobenzene (0.50 (g) in chloroform (3 mL) is added dropwise a solution of bromine (0.23 g) in chloroform (1 mL) and the mixture is allowed to stir at room temperature for approximately 15 hours. Additional bromine (0.15 g) in chloroform (1 mL) is added and the reaction is stirred for an additional 4 hours. The mixture is then poured onto 5% aqueous sodium bisulfite and then extracted with chloroform. Pooled organic extracts are then washed successively with 5% aqueous sodium bisulfite then saturated sodium chloride, and then dried over anhydrous sodium sulfate. Removal of the solvent under reduced pressure and recrystallization of the residue from toluene provides the desired product as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
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Reaction Step One
Quantity
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Type
solvent
Reaction Step One
Quantity
0.15 g
Type
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Reaction Step Two
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1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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